molecular formula C22H19FN4O B11455164 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide

Cat. No.: B11455164
M. Wt: 374.4 g/mol
InChI Key: CIOXFLPRQHIKGT-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of fluorophenyl and isopropylbenzamide groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2H-1,2,3-benzotriazole-5-carboxylic acid under appropriate conditions to form the intermediate product. This intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain targets, while the isopropylbenzamide group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar fluorophenyl group but has a different core structure.

    Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.

Uniqueness

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(PROPAN-2-YL)BENZAMIDE is unique due to its combination of a benzotriazole core with fluorophenyl and isopropylbenzamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H19FN4O/c1-14(2)15-3-5-16(6-4-15)22(28)24-18-9-12-20-21(13-18)26-27(25-20)19-10-7-17(23)8-11-19/h3-14H,1-2H3,(H,24,28)

InChI Key

CIOXFLPRQHIKGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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